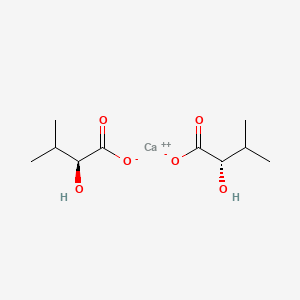

Calcium bis((S)-2-hydroxy-3-methylbutyrate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The reaction mixture is continuously stirred and maintained at an optimal temperature to maximize yield. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions

Dipropylene glycol diacrylate undergoes various chemical reactions, including:

Polymerization: When exposed to ultraviolet light or electron beams, it forms cross-linked polymers.

Esterification: It can react with alcohols to form esters.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dipropylene glycol and acrylic acid.

Common Reagents and Conditions

Polymerization: Initiated by photoinitiators or electron beam radiation.

Esterification: Catalyzed by acids such as sulfuric acid.

Hydrolysis: Catalyzed by acids or bases.

Major Products Formed

Polymerization: Cross-linked polymers.

Esterification: Esters of dipropylene glycol diacrylate.

Hydrolysis: Dipropylene glycol and acrylic acid.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, dipropylene glycol diacrylate is used as a monomer in the synthesis of various polymers. It is particularly valuable in the production of coatings, adhesives, and sealants due to its ability to form durable and resistant polymer networks .

Biology

In biological research, dipropylene glycol diacrylate is used in the development of biomaterials. Its biocompatibility and ability to form hydrogels make it suitable for applications such as tissue engineering and drug delivery systems .

Medicine

In medicine, dipropylene glycol diacrylate is explored for its potential in creating medical devices and implants. Its properties allow for the development of materials that can be used in contact lenses, dental materials, and other medical applications .

Industry

Industrially, dipropylene glycol diacrylate is used in the production of ultraviolet-curable coatings, inks, and adhesives. Its rapid curing properties and ability to form strong bonds make it an essential component in various manufacturing processes .

Mecanismo De Acción

Dipropylene glycol diacrylate exerts its effects primarily through polymerization. When exposed to ultraviolet light or electron beams, the acrylate groups in the compound undergo a radical polymerization reaction, leading to the formation of cross-linked polymer networks. These networks provide the material with its characteristic strength and durability .

Comparación Con Compuestos Similares

Similar Compounds

Tripropylene glycol diacrylate: Similar in structure but with an additional propylene glycol unit.

Ethylene glycol diacrylate: Contains ethylene glycol instead of dipropylene glycol.

Butylene glycol diacrylate: Contains butylene glycol instead of dipropylene glycol.

Uniqueness

Dipropylene glycol diacrylate is unique due to its balance of flexibility and rigidity, making it suitable for a wide range of applications. Its ability to form hydrogels and its biocompatibility also set it apart from other similar compounds .

Propiedades

Número CAS |

57618-22-1 |

|---|---|

Fórmula molecular |

C10H18CaO6 |

Peso molecular |

274.32 g/mol |

Nombre IUPAC |

calcium;(2S)-2-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/2C5H10O3.Ca/c2*1-3(2)4(6)5(7)8;/h2*3-4,6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1 |

Clave InChI |

CLWNJPHDLVMMEU-SCGRZTRASA-L |

SMILES isomérico |

CC(C)[C@@H](C(=O)[O-])O.CC(C)[C@@H](C(=O)[O-])O.[Ca+2] |

SMILES canónico |

CC(C)C(C(=O)[O-])O.CC(C)C(C(=O)[O-])O.[Ca+2] |

Números CAS relacionados |

4026-18-0 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.